molecular formula C14H13ClN2O2S B5090493 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone

5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone

Cat. No. B5090493
M. Wt: 308.8 g/mol
InChI Key: BEHUNBYHIYIKNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone, also known as CTMP, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTMP belongs to the class of thiazole derivatives and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and signaling pathways within the body. 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone has been shown to inhibit the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of various cellular processes. 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone has also been shown to inhibit the activity of the protein kinase B (AKT) signaling pathway, which is involved in the regulation of cell growth and survival.
Biochemical and Physiological Effects:
5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone has been shown to have a number of biochemical and physiological effects within the body. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone has also been shown to induce apoptosis (programmed cell death) in cancer cells, as well as inhibit the replication of certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone is its potent pharmacological activity, which makes it a promising candidate for drug development. 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone has also been shown to have a low toxicity profile, which makes it a safer alternative to many other drugs. However, one of the limitations of 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone is its limited solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are many potential future directions for research on 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone. One area of interest is its potential use as a therapeutic agent for the treatment of various inflammatory and autoimmune diseases. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further research is needed to fully understand the mechanism of action of 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone and its potential applications in various scientific fields.

Synthesis Methods

5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone can be synthesized through a multi-step process, which involves the reaction of 2-chloroaniline with thiourea to form 2-(2-chlorophenyl)amino-1,3-thiazole-4-carboxylic acid. The resulting compound is then converted into the final product, 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone, through a series of chemical reactions involving cyclization, reduction, and esterification.

Scientific Research Applications

5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone has been extensively studied for its potential applications in various scientific fields. It has been shown to exhibit potent anti-inflammatory, anti-cancer, and anti-viral activities. 5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydro-2(3H)-furanone has also been studied for its potential use as an anti-microbial agent, as well as its ability to modulate the immune system.

properties

IUPAC Name

5-[2-(2-chloroanilino)-1,3-thiazol-4-yl]-5-methyloxolan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-14(7-6-12(18)19-14)11-8-20-13(17-11)16-10-5-3-2-4-9(10)15/h2-5,8H,6-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEHUNBYHIYIKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(=O)O1)C2=CSC(=N2)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{2-[(2-chlorophenyl)amino]-1,3-thiazol-4-yl}-5-methyldihydrofuran-2(3H)-one

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